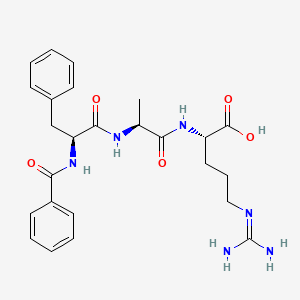
Benzoyl-Phe-Ala-Arg
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzoyl-Phe-Ala-Arg can be synthesized through solid-phase peptide synthesis (SPPS), a widely used method for peptide production. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The synthesis typically starts with the attachment of the C-terminal amino acid (Arg) to the resin, followed by the stepwise addition of Ala, Phe, and Benzoyl groups . Each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield . The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoyl-Phe-Ala-Arg undergoes various chemical reactions, including:
Substitution: The benzoyl group can participate in substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) under elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Substitution: Reagents like nucleophiles (e.g., amines or thiols) can be used under appropriate conditions.
Major Products Formed
Hydrolysis: The major products are the individual amino acids - benzoyl, phenylalanine, alanine, and arginine.
Oxidation: Oxidized derivatives of phenylalanine.
Substitution: Substituted benzoyl derivatives.
Wissenschaftliche Forschungsanwendungen
Benzoyl-Phe-Ala-Arg has a wide range of applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study protease activity.
Biology: Employed in cell culture studies to investigate cellular processes and protein interactions.
Medicine: Utilized in drug development and screening for potential therapeutic agents.
Industry: Applied in the production of bioactive peptides and as a standard in analytical techniques.
Wirkmechanismus
Benzoyl-Phe-Ala-Arg exerts its effects primarily through interactions with proteases, enzymes that cleave peptide bonds . The compound serves as a substrate for these enzymes, allowing researchers to study the enzyme’s activity and specificity . The molecular targets include serine proteases, which recognize and cleave the peptide bond between specific amino acids . The pathways involved in these interactions are crucial for understanding various biological processes and developing therapeutic interventions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl-Phe-Arg: Another peptide with similar applications in enzymatic assays.
Benzoyl-Phe-Val-Arg: Used as a substrate in protease studies.
Benzoyl-Pro-Phe-Arg: Employed in biochemical research for studying protease activity.
Uniqueness
Benzoyl-Phe-Ala-Arg is unique due to its specific sequence and the presence of the alanine residue, which can influence its interaction with proteases and other biological molecules . This uniqueness makes it a valuable tool in research for studying enzyme specificity and developing new therapeutic agents .
Eigenschaften
Molekularformel |
C25H32N6O5 |
|---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C25H32N6O5/c1-16(21(32)30-19(24(35)36)13-8-14-28-25(26)27)29-23(34)20(15-17-9-4-2-5-10-17)31-22(33)18-11-6-3-7-12-18/h2-7,9-12,16,19-20H,8,13-15H2,1H3,(H,29,34)(H,30,32)(H,31,33)(H,35,36)(H4,26,27,28)/t16-,19-,20-/m0/s1 |
InChI-Schlüssel |
XGWTUEFDMPAYSH-VDGAXYAQSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)
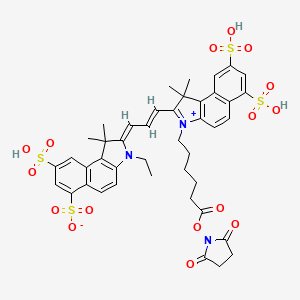
![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)

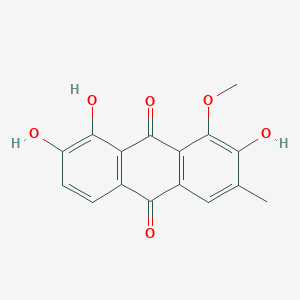
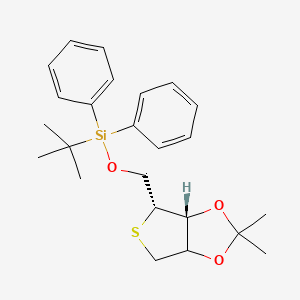

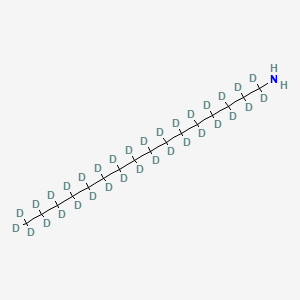

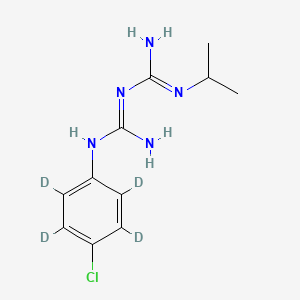
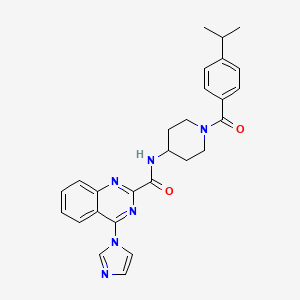
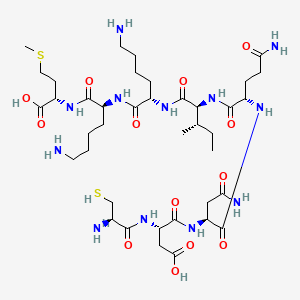
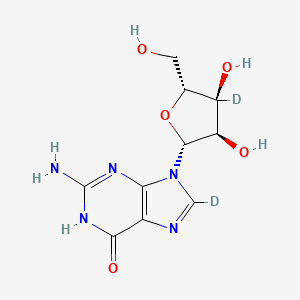
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12393441.png)
